molecular formula C10H14ClNO B2454175 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1187160-18-4

7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B2454175
CAS RN: 1187160-18-4
M. Wt: 199.68
InChI Key: VNKNIFXVDLMUFO-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It has a molecular weight of 199.68 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride consists of a bicyclic indane core with a methoxy group attached at the 7-position and an amine group attached at the 1-position .


Physical And Chemical Properties Analysis

7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a solid at room temperature . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also a substrate for P-glycoprotein, which is involved in drug transport .

Scientific Research Applications

Antimycobacterial Activity

A study by Kumar et al. (2013) focused on synthesizing a series of compounds including trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamines, demonstrating significant antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Kumar et al., 2013).

Synthesis Efficiency

Prashad et al. (2006) described an efficient and economical synthesis method for a related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, highlighting the potential for scalable and cost-effective production of similar compounds (Prashad et al., 2006).

Antimicrobial and Anticoccidial Properties

Research by Georgiadis (1976) explored the synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, revealing significant antimicrobial and anticoccidial activities. These findings suggest potential applications in treating bacterial infections and coccidiosis (Georgiadis, 1976).

Dopamine Receptors Ligands

Claudi et al. (1996) synthesized various derivatives of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and found them to exhibit affinity for dopamine D1 and D2 receptors. This implies potential therapeutic applications in neurological and psychiatric disorders (Claudi et al., 1996).

Probing Tool for SOCE Assays

A study by Dago et al. (2016) on the synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride, a compound with structural similarities, highlighted its use as a probing tool in SOCE (Store-Operated Calcium Entry) assays, indicating applications in cellular signaling research (Dago et al., 2016).

Safety and Hazards

The compound is classified as a warning signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride’s action are currently unknown

properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-9-4-2-3-7-5-6-8(11)10(7)9;/h2-4,8H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKNIFXVDLMUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Synthesis routes and methods

Procedure details

7-methoxyindan-1-one oxime (2.92 g, 16 mmol) was dissolved in acetic acid (150 mL) and hydrogenated on the H-Cube: 1 mL/min flow rate, 80° C., 100 bar with 10% Pd/C. The reaction mixture was evaporated, the residue was dissolved in methanol and 1 equivalent of hydrochloric acid in methanol was added. The solvent was evaporated and the residue was triturated with diethyl ether to give 7-methoxy-1-aminoindane hydrochloride (2.38 g, 12 mmol, 75%). ESMS m/z 147 (M+H)+.
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7-methoxyindan-1-one oxime
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